(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide
CAS No.:
Cat. No.: VC13475021
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O |
|---|---|
| Molecular Weight | 255.40 g/mol |
| IUPAC Name | (2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-9-7-6-8-12(13)16(4)5/h10-13H,6-9,15H2,1-5H3/t11-,12?,13?/m0/s1 |
| Standard InChI Key | NQRYKVZMTLREBU-HIFPTAJRSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C1CCCCC1N(C)C)C(C)C)N |
| SMILES | CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C1CCCCC1N(C)C)C(=O)C(C)N |
Introduction
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its unique structure, which includes an amino group, an isopropyl group, and a cyclohexyl moiety with dimethylamino substitution. This compound has garnered interest in scientific research, particularly in the field of medicinal chemistry, due to its potential applications in modulating opioid receptors and influencing various biochemical pathways.
Biological Activity and Potential Applications
The biological activity of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is primarily explored in the context of its interaction with opioid receptors. Compounds with similar structures have shown significant potential as opioid receptor modulators, suggesting possible analgesic properties. This makes them candidates for further pharmacological investigation, particularly in the development of pharmaceutical agents targeting pain pathways and other physiological responses.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide | Similar amide structure | Opioid receptor modulation | Different cyclohexyl substitution |
| N,N-Dimethyl-2-amino-3-(4-methoxyphenyl)propionamide | Aromatic substitution | Analgesic properties | Aromatic ring presence |
| 4-Dimethylaminobenzoyl propionic acid | Benzoyl group | Antinociceptive effects | Benzoyl versus cyclohexyl structure |
| (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide | Cyclohexyl with dimethylamino at position 2 | Potential opioid receptor modulation | Position of dimethylamino group |
Synthesis and Research Findings
While specific synthesis details for (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-propionamide are not widely documented, compounds with similar structures often involve multi-step organic synthesis methods. These methods typically include reactions such as amidation and alkylation to introduce the necessary functional groups.
Research into the pharmacological profile of this compound is ongoing, with a focus on understanding its interaction with opioid receptors and its potential therapeutic applications. Given its structural similarity to known opioid receptor modulators, further investigation is warranted to fully elucidate its biological activity and safety profile.
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